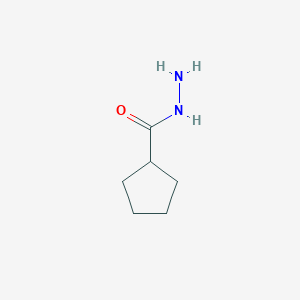

Cyclopentanecarbohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45911. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclopentanecarbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-8-6(9)5-3-1-2-4-5/h5H,1-4,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEIBWLTZYOBPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80286461 | |

| Record name | Cyclopentanecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3400-07-5 | |

| Record name | 3400-07-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentanecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopentanecarbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of Cyclopentanecarbohydrazide

Abstract

Cyclopentanecarbohydrazide is a valuable chemical intermediate, particularly as a building block in the synthesis of novel heterocyclic compounds with potential therapeutic applications.[1][2] Its unique structural motif, combining a compact cycloalkane ring with the reactive hydrazide functional group, makes it a target of interest for medicinal chemists and drug development professionals. This comprehensive technical guide provides an in-depth exploration of a reliable synthetic pathway to this compound, followed by a detailed protocol for its structural and purity characterization using modern analytical techniques. The causality behind experimental choices is emphasized, ensuring that researchers can not only replicate the procedures but also understand the underlying chemical principles.

Introduction: The Significance of the Hydrazide Moiety

Hydrazides and their derivatives are a cornerstone in medicinal chemistry, recognized as a "pharmacophoric group" present in a wide array of therapeutically useful substances. The carbohydrazide functional group (-CONHNH₂) is a versatile scaffold for generating diverse molecular libraries, often leading to compounds with significant biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4] The cyclopentyl group provides a lipophilic, three-dimensional element that can enhance binding to biological targets. This guide focuses on the practical synthesis and rigorous characterization of this compound, a key starting material for accessing these promising chemical spaces.

Synthesis of this compound

The most direct and widely adopted method for preparing carbohydrazides is the hydrazinolysis of a corresponding ester.[5] This approach is favored due to the high reactivity of hydrazine towards the ester carbonyl and the straightforward nature of the reaction, which often yields clean products with high efficiency.

Synthetic Strategy: From Ester to Hydrazide

Our strategy involves a two-step process, starting from the commercially available Cyclopentanecarboxylic acid. The acid is first converted to its methyl ester, which is then subjected to hydrazinolysis using hydrazine hydrate.

Step 1: Esterification. The carboxylic acid is converted to Methyl Cyclopentanecarboxylate. This is a crucial activation step, as esters are more susceptible to nucleophilic attack by hydrazine than the parent carboxylic acid. Direct reaction of a carboxylic acid with hydrazine can be inefficient and require harsh conditions.[5][6]

Step 2: Hydrazinolysis. The purified Methyl Cyclopentanecarboxylate is reacted with an excess of hydrazine hydrate. The reaction proceeds via nucleophilic acyl substitution, where the amino group of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and formation of the desired hydrazide.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Part A: Synthesis of Methyl Cyclopentanecarboxylate

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Cyclopentanecarboxylic acid (11.4 g, 0.1 mol) and methanol (100 mL).

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (2 mL) to the stirred solution. The addition is exothermic and should be done in a fume hood.

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.

-

Purification: Purify the crude product by vacuum distillation to obtain Methyl Cyclopentanecarboxylate as a clear liquid.[7]

Part B: Synthesis of this compound

-

Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, dissolve Methyl Cyclopentanecarboxylate (12.8 g, 0.1 mol) in ethanol (20 mL).

-

Hydrazine Addition: Add hydrazine hydrate (85%, 15 mL, ~0.25 mol) dropwise to the stirred solution.[8] An excess of hydrazine is used to drive the reaction to completion and minimize the formation of the diacylhydrazine byproduct.

-

Reflux: Heat the mixture to reflux for 6-8 hours. A precipitate may form as the reaction progresses.

-

Isolation: Cool the reaction mixture in an ice bath. The solid product will crystallize out. Collect the solid by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound as a white crystalline solid.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Purpose |

| Cyclopentanecarboxylic acid | ≥98% | Standard Supplier | Starting Material |

| Methanol | Anhydrous | Standard Supplier | Reagent & Solvent |

| Sulfuric Acid | Concentrated | Standard Supplier | Catalyst |

| Hydrazine Hydrate | 85% Solution | Standard Supplier | Reagent |

| Ethanol | 95% or Absolute | Standard Supplier | Solvent |

| Diethyl Ether | ACS Grade | Standard Supplier | Extraction Solvent |

| Sodium Bicarbonate | Saturated Sol. | In-house Prep | Neutralization |

| Magnesium Sulfate | Anhydrous | Standard Supplier | Drying Agent |

Characterization of this compound

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system for product verification.

Caption: Integrated workflow for product characterization.

Physicochemical Characterization

-

Appearance: White crystalline solid.

-

Melting Point: A sharp melting point indicates high purity. The expected range for this compound should be determined and compared against literature values.

-

Elemental Analysis: Provides the empirical formula by determining the percentage composition of C, H, N, and O.

| Element | Theoretical % | Experimental % |

| Carbon (C) | 56.23% | (To be determined) |

| Hydrogen (H) | 9.44% | (To be determined) |

| Nitrogen (N) | 21.86% | (To be determined) |

| Oxygen (O) | 12.48% | (To be determined) |

| (Based on molecular formula C₆H₁₂N₂O) |

Spectroscopic Analysis

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.

-

Rationale: This technique confirms the successful conversion of the ester to the hydrazide by observing the appearance of N-H stretching bands and the shift in the carbonyl (C=O) frequency.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3400 | N-H Stretch | Amine/Amide (NH, NH₂) |

| 2850-2960 | C-H Stretch | Cyclopentyl Ring |

| ~1640-1660 | C=O Stretch | Amide I band |

| ~1520-1550 | N-H Bend | Amide II band |

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in a deuterated solvent like DMSO-d₆.[9]

-

¹H NMR: Confirms the number of different types of protons and their neighboring environments.

-

Expected Signals:

-

A broad singlet corresponding to the -NH₂ protons.

-

A broad singlet for the -CONH- proton.

-

A multiplet for the methine proton (-CH-) on the cyclopentyl ring adjacent to the carbonyl.

-

A series of multiplets for the remaining methylene (-CH₂-) protons of the cyclopentyl ring.

-

-

-

¹³C NMR: Shows the number of different types of carbon atoms.

-

Expected Signals:

-

A signal for the carbonyl carbon (C=O) in the range of 170-175 ppm.

-

A signal for the methine carbon of the cyclopentyl ring.

-

Signals for the methylene carbons of the cyclopentyl ring.[10]

-

-

Mass Spectrometry (MS) Mass spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

-

Rationale: The molecular ion peak (M⁺) should correspond to the molecular weight of this compound (128.17 g/mol ).

-

Expected Molecular Ion Peak (EI/ESI+): m/z = 129.1 [M+H]⁺.

Safety and Handling

-

Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen.[8] Always handle hydrazine hydrate in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Concentrated Acids: Sulfuric acid is highly corrosive. Handle with extreme care.

-

General Precautions: Standard laboratory safety practices should be followed throughout the synthesis and characterization procedures.

Conclusion

This guide has detailed a robust and reproducible method for the synthesis of this compound via the hydrazinolysis of its corresponding methyl ester. The causality-driven explanation of the protocol, combined with a comprehensive characterization workflow, provides researchers with a self-validating system to confidently produce and verify this valuable chemical intermediate. The successful synthesis and characterization of this compound open the door for further exploration of its potential in the development of novel, biologically active compounds.

References

-

Onyeyilim, E. L., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(4), 661-682. Available at: [Link]

-

Bentham Science Publishers. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini Reviews in Medicinal Chemistry, 22(4). Available at: [Link]

-

Bîcu, E., & Profire, L. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Revista de Chimie, 63(1), 33-36. Available at: [Link]

-

Fortin, S., et al. (2013). Design, Synthesis and Evaluation of the Biological Activities of Some New Carbohydrazide and Urea Derivatives. Molecules, 18(9), 10749-10771. Available at: [Link]

- Google Patents. (1987). Synthetic routes to cyclopentanecarboxylic acid derivatives. (WO1987003278A2).

-

Krishikosh. (n.d.). Note Development and assessment of green synthesis of hydrazides. Available at: [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]

-

Cranwell, P. B., Russell, A. T., & Smith, C. D. (2016). Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction. Synlett, 27(01), 131-135. Available at: [Link]

-

ResearchGate. (2019). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Available at: [Link]

-

Yang, H., & d'Avignon, A. (2002). A new procedure for preparation of carboxylic acid hydrazides. The Journal of Organic Chemistry, 67(26), 9471-9474. Available at: [Link]

-

Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]

- Google Patents. (2002). Method for preparing methyl carbazate. (US6465678B1).

-

Khan, M. S., et al. (2016). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 21(11), 1448. Available at: [Link]

-

YouTube. (2021). reaction to Extractions&Ire video - synthesis of cyclopentanone. Available at: [Link]

-

ResearchGate. (2019). Spectroscopic (IR, Raman, UV, NMR) characterization and investigation of reactive properties of pyrazine-2-carboxamide.... Available at: [Link]

-

Laurens, T., et al. (1991). Characterization of methyl derivatives of cyclopentadiene monomer and dimer by 13C NMR spectroscopy. Magnetic Resonance in Chemistry, 29(11), 1119–1129. Available at: [Link]

-

YouTube. (2021). reaction to Extractions&Ire video - synthesis of cyclopentanone. Available at: [Link]

Sources

- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]

- 6. A new procedure for preparation of carboxylic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. mdpi.com [mdpi.com]

- 10. sci-hub.ru [sci-hub.ru]

Cyclopentanecarbohydrazide: A Comprehensive Technical Guide to its Chemical Properties and Spectral Data

Introduction: The Emerging Significance of Cyclopentanecarbohydrazide in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and versatile functionality is perpetual. This compound, a derivative of cyclopentanecarboxylic acid, represents a compelling molecular entity at the intersection of these requirements. Its structure, featuring a compact carbocyclic ring and a reactive hydrazide moiety, presents a unique platform for the synthesis of diverse bioactive compounds.[1][2][3] Hydrazide derivatives are recognized for their wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[2][4][5] This guide provides an in-depth exploration of the chemical properties and spectral data of this compound, offering a foundational resource for researchers engaged in the design and development of next-generation therapeutics.

Physicochemical Properties: A Quantitative Overview

Understanding the fundamental physicochemical properties of this compound is paramount for its effective handling, formulation, and application in synthetic protocols. The following table summarizes its key physical and chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| CAS Number | 3400-07-5 | [1] |

| IUPAC Name | This compound | |

| Boiling Point | 298.7 °C at 760 mmHg | [2] |

| Density | 1.105 g/cm³ | [2] |

| Flash Point | 134.5 °C | [2] |

| Melting Point | Not available | |

| Solubility | Data not readily available |

Synthesis of this compound: Methodologies and Mechanistic Insights

The synthesis of this compound can be efficiently achieved from its parent carboxylic acid or corresponding ester. The choice of synthetic route often depends on the desired scale, purity requirements, and available starting materials. Two primary, reliable methods are detailed below.

Method 1: Classical Synthesis via Esterification and Hydrazinolysis

This traditional two-step approach is a robust and widely applicable method for the preparation of hydrazides.[6][7] The underlying principle involves the conversion of the less reactive carboxylic acid to a more electrophilic ester, which then readily undergoes nucleophilic acyl substitution with hydrazine.

Experimental Protocol:

Step 1: Esterification of Cyclopentanecarboxylic Acid

-

To a solution of cyclopentanecarboxylic acid (1 equivalent) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl cyclopentanecarboxylate.

Step 2: Hydrazinolysis of Methyl Cyclopentanecarboxylate

-

Dissolve the crude methyl cyclopentanecarboxylate (1 equivalent) in ethanol (5-10 volumes).

-

Add hydrazine hydrate (1.2-1.5 equivalents) dropwise to the solution at room temperature.

-

Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

Caption: Classical two-step synthesis of this compound.

Method 2: One-Pot Microwave-Assisted Synthesis

For rapid and efficient synthesis, a one-pot microwave-assisted method directly from the carboxylic acid offers a significant advantage, reducing reaction times and often improving yields.[6]

Experimental Protocol:

-

In a microwave-safe vessel, combine cyclopentanecarboxylic acid (1 equivalent) and hydrazine hydrate (1.2 equivalents).

-

Irradiate the mixture in a microwave reactor at a suitable power (e.g., 200-400 W) and temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction vessel and add a minimal amount of cold water to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization.

Caption: Rapid one-pot microwave-assisted synthesis.

Spectral Data and Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Below is a detailed analysis of the expected spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclopentyl ring and the hydrazide group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ | ~4.2 (broad singlet) | br s | 2H |

| -NH- | ~8.9 (broad singlet) | br s | 1H |

| -CH-(C=O) | ~2.5 - 2.7 | quintet | 1H |

| -CH₂- (adjacent to CH) | ~1.7 - 1.9 | multiplet | 4H |

| -CH₂- (beta to CH) | ~1.5 - 1.7 | multiplet | 4H |

Note: Chemical shifts are predictions based on analogous structures and may vary depending on the solvent and concentration.[4][8]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides valuable information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~175 |

| CH-(C=O) | ~45 |

| CH₂ (adjacent to CH) | ~30 |

| CH₂ (beta to CH) | ~26 |

Source for predicted shifts: SpectraBase[9]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in this compound.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H stretch (NH₂) | 3300 - 3400 | Medium, two bands |

| N-H stretch (NH) | ~3200 | Medium |

| C-H stretch (aliphatic) | 2850 - 2960 | Strong |

| C=O stretch (amide I) | ~1640 - 1680 | Strong |

| N-H bend (amide II) | ~1550 | Medium |

The presence of the strong carbonyl absorption and the characteristic N-H stretches are definitive indicators of the hydrazide functionality.[10][11][12]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 128.

-

Key Fragmentation Pathways: Common fragmentation patterns for cyclic compounds involve the loss of small neutral molecules. For this compound, key fragments could arise from:

Caption: Workflow for the structural elucidation of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[15] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Applications in Drug Development and Beyond

The hydrazide functional group is a versatile building block in medicinal chemistry, serving as a precursor for the synthesis of a wide array of heterocyclic compounds and hydrazone derivatives.[1][2] These derivatives have demonstrated a broad spectrum of biological activities, making this compound a valuable starting material for the development of new therapeutic agents.[4][5] Its rigid cyclopentyl core can also be exploited to introduce conformational constraints in drug candidates, potentially leading to improved potency and selectivity.

Conclusion

This technical guide has provided a comprehensive overview of the chemical properties, synthesis, and spectral data of this compound. The detailed protocols and spectral interpretations serve as a valuable resource for researchers in drug discovery and organic synthesis. The unique combination of a carbocyclic scaffold and a reactive hydrazide moiety positions this compound as a promising building block for the creation of novel and potent bioactive molecules.

References

-

MDPI. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]

-

OSTI.GOV. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Retrieved from [Link]

-

Wisdom Lib. (2025, March 2). Hydrazide–hydrazone derivatives: Significance and symbolism. Retrieved from [Link]

-

Krishikosh. (n.d.). Note Development and assessment of green synthesis of hydrazides. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, January 16). Direct access to hydrazides and amides from carboxylic acids via acyloxyphosphonium ion. Retrieved from [Link]

-

PubMed. (2002, December 27). A new procedure for preparation of carboxylic acid hydrazides. Retrieved from [Link]

-

MDPI. (n.d.). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Retrieved from [Link]

-

Anusandhanvallari. (2025, August 27). Synthesis and Characterization of Hydrazine Derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

SpectraBase. (n.d.). Cyclopentane carboxylic acid hydrazide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,1-cyclobutanedicarbohydrazide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopentanecarboxamide, 3-hydroxy-, cis-. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Filo. (2025, April 19). How cyclopentane fragment in mass spectrum. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of cyclopentanecarboxylic acid derivatives.

- Google Patents. (n.d.). Synthetic routes to cyclopentanecarboxylic acid derivatives.

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclopentane. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 2. (a) 1 H NMR spectrum of Cyclo (105.6 mg) with.... Retrieved from [Link]

-

The Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational analysis (a) Cyclopentanone (1). Retrieved from [Link]

-

SpringerLink. (n.d.). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0031543). Retrieved from [Link]

-

ScienceDirect. (n.d.). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclopentanecarboxylic acid. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Charge migration fragmentation in the negative ion mode of cyclopentenone and cyclopentanone intermediates in the biosynthesis of jasmonates. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]

-

PubMed. (n.d.). Recent applications of click chemistry in drug discovery. Retrieved from [Link]

- Google Patents. (n.d.). An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.

-

PubMed. (2002, December). The application of multi-component reactions in drug discovery. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

MDPI. (n.d.). Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Hydrazide–hydrazone derivatives: Significance and symbolism [wisdomlib.org]

- 3. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity | MDPI [mdpi.com]

- 4. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. psvmkendra.com [psvmkendra.com]

- 6. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]

- 7. A new procedure for preparation of carboxylic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. spectrabase.com [spectrabase.com]

- 10. Cyclopentanecarboxamide, 3-hydroxy-, cis- [webbook.nist.gov]

- 11. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. researchgate.net [researchgate.net]

- 13. How cyclopentane fragment in mass spectrum | Filo [askfilo.com]

- 14. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. pubs.acs.org [pubs.acs.org]

Discovery and Synthesis of Novel Cyclopentane-Based Carbohydrazides: A Scaffold for Innovation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide navigates the strategic design, synthesis, and characterization of a promising, yet underexplored, class of molecules: cyclopentane-based carbohydrazides. The fusion of the cyclopentane ring—a privileged scaffold in medicinal chemistry—with the versatile carbohydrazide moiety presents a compelling platform for the development of novel therapeutic agents.[1] This document moves beyond simple protocols to explain the causal-driven decisions in synthetic strategy and characterization, providing a robust framework for researchers in drug discovery.

The cyclopentane framework, a common feature in numerous natural products and biologically active molecules like prostaglandins and carbanucleosides, offers a unique conformational profile.[2][3] Its non-planar "envelope" or "twist" conformations can effectively orient substituents into the binding pockets of biological targets, often serving as a bioisostere for furanose rings to enhance pharmacokinetic properties.[2] The carbohydrazide functional group, in turn, is a versatile chemical handle and a known pharmacophore in its own right, integral to compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5]

By strategically combining these two motifs, we aim to create hybrid molecules with enhanced potency, selectivity, and metabolic stability. This guide provides the foundational knowledge and detailed methodologies to explore this exciting chemical space.

Part 1: Strategic Synthesis of the Core Structure

The synthesis of cyclopentane-based carbohydrazides is a multi-stage process that begins with the stereocontrolled construction of a functionalized cyclopentane ring, followed by the introduction and potential derivatization of the carbohydrazide moiety.

Constructing the Cyclopentane Scaffold

The choice of synthetic route for the cyclopentane core is critical, as it dictates the stereochemistry and substitution pattern of the final molecule. Modern synthetic methods provide a wealth of options for this challenging task.[1]

| Synthetic Strategy | Description | Advantages | Disadvantages |

| Ring-Closing Metathesis (RCM) | A powerful reaction using a ruthenium catalyst (e.g., Grubbs catalyst) to form a cyclopentene ring from a diene precursor.[6] The resulting double bond can be further functionalized. | High functional group tolerance; mild reaction conditions; stereocontrolled synthesis is achievable from chiral precursors.[6] | Requires synthesis of a diene precursor; catalyst can be expensive. |

| [3+2] Cycloaddition | The reaction of a three-atom component (like a π-allyl 1,3-dipole) with a two-atom component (an alkene or alkyne) to directly form a five-membered ring.[7] | Highly efficient and atom-economical; can create multiple stereocenters in a single step. | Substrate scope can be limited; requires specific precursors for the dipole. |

| Radical Cyclization | Intramolecular cyclization of an alkyl radical onto a double or triple bond. Often initiated photochemically or with a radical initiator.[8] | Effective for creating complex, poly-substituted rings; tolerant of various functional groups. | Can sometimes lead to mixtures of stereoisomers; requires careful control of radical intermediates. |

| Piancatelli Rearrangement | A bio-inspired route that converts furfuryl alcohol into 4-hydroxycyclopent-2-enone, a versatile intermediate for further elaboration.[9] | Utilizes renewable, bio-based feedstocks; provides a highly functionalized cyclopentenone core.[9] | Limited to the specific cyclopentenone scaffold; subsequent steps are needed to achieve desired substitution. |

Experimental Protocol: Synthesis of a Dicarbohydrazide Intermediate

This protocol details the conversion of a commercially available or previously synthesized cyclopentane diester into its corresponding dicarbohydrazide. This is a pivotal step, creating the core structure for further derivatization.

Objective: To synthesize cis-cyclopentane-1,2-dicarbohydrazide from dimethyl cis-cyclopentane-1,2-dicarboxylate.

Materials:

-

Dimethyl cis-cyclopentane-1,2-dicarboxylate (1 eq.)

-

Hydrazine monohydrate (N₂H₄·H₂O, 10 eq.)

-

Ethanol (EtOH), absolute

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Büchner funnel and filter paper

-

Deionized water

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve dimethyl cis-cyclopentane-1,2-dicarboxylate (1 eq.) in absolute ethanol (approx. 10 mL per gram of ester).

-

Addition of Hydrazine: While stirring, add hydrazine monohydrate (10 eq.) dropwise to the solution. The reaction is exothermic, and a white precipitate may begin to form. Causality Note: A large excess of hydrazine hydrate is used to drive the reaction equilibrium towards the formation of the hydrazide, ensuring complete conversion of the diester.[10][11]

-

Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 80-90°C) with continuous stirring for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

-

Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 1 hour to maximize precipitation of the product.

-

Filtration: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of ice-cold ethanol to remove any unreacted starting materials or impurities.

-

Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight. The final product, cis-cyclopentane-1,2-dicarbohydrazide, should be a white crystalline powder.

Part 2: Structural Characterization and Validation

Rigorous characterization is essential to confirm the identity, structure, and purity of the newly synthesized compounds. A combination of spectroscopic methods provides a self-validating system for structural elucidation.

Spectroscopic Data Interpretation

The following table summarizes the expected spectroscopic data for a representative cyclopentane-based carbohydrazide.

| Technique | Functional Group | Expected Signal/Region | Rationale & Interpretation |

| IR Spectroscopy | Amide N-H | 3200-3400 cm⁻¹ (broad) | Indicates the presence of the N-H bonds in the carbohydrazide moiety.[12] |

| Amide C=O | 1640-1680 cm⁻¹ (strong) | Confirms the presence of the amide carbonyl group, a key feature of the carbohydrazide.[12] | |

| Aliphatic C-H | 2850-2960 cm⁻¹ | Corresponds to the C-H bonds of the cyclopentane ring. | |

| ¹H NMR | -NH- (Amide) | δ 8.0-9.5 ppm (broad singlet) | Exchangeable proton signal characteristic of the amide N-H.[11] |

| -NH₂ (Terminal) | δ 4.0-5.0 ppm (broad singlet) | Exchangeable protons of the terminal amino group.[11] | |

| Cyclopentane C-H | δ 1.5-3.0 ppm (multiplets) | Complex splitting patterns arise from the protons on the cyclopentane ring, with chemical shifts depending on adjacent substituents. | |

| Mass Spectrometry | Molecular Ion | [M+H]⁺ or [M+Na]⁺ | Provides the molecular weight of the compound, confirming its elemental composition.[10][11] |

Part 3: Biological Evaluation and Future Perspectives

The true value of these novel scaffolds lies in their potential biological activity. Cyclopentane and carbohydrazide derivatives have independently shown promise in various therapeutic areas.[4][13] Their combination offers new avenues for drug discovery.

Potential Therapeutic Applications

-

Antimicrobial Agents: Carbohydrazide-hydrazones are well-documented for their activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][11] The cyclopentane scaffold can enhance cell permeability and target engagement.

-

Anticancer Agents: Functionalized cyclopentane derivatives, including cyclopentenones, can induce apoptosis and cell cycle arrest in cancer cell lines.[14][15] The carbohydrazide moiety can be used to link the scaffold to other pharmacophores or targeting ligands.

-

Antiviral Agents: The cyclopentane ring is a core component of potent antiviral drugs like the neuraminidase inhibitor Peramivir.[2][16] Novel carbohydrazide derivatives could be designed as transition-state analogs for viral enzymes.[16]

Protocol: Primary Antimicrobial Screening (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of novel compounds against selected bacterial strains (e.g., S. aureus, E. coli).

Principle: This assay identifies the lowest concentration of a compound that visibly inhibits microbial growth in a liquid medium.

Materials:

-

Synthesized compounds dissolved in DMSO (stock solution)

-

96-well microtiter plates

-

Bacterial strains (e.g., ATCC 29213 S. aureus, ATCC 25922 E. coli)

-

Mueller-Hinton Broth (MHB)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Positive control (e.g., Ciprofloxacin) and negative control (DMSO vehicle)

Procedure:

-

Preparation of Plates: Add 50 µL of MHB to all wells of a 96-well plate.

-

Serial Dilution: Add 50 µL of the compound stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a concentration gradient of the test compound.

-

Inoculation: Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of ~5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to each well.

-

Controls: Include wells with bacteria and DMSO (growth control) and wells with media only (sterility control).

-

Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

The discovery and synthesis of novel cyclopentane-based carbohydrazides represent a fertile ground for medicinal chemistry. By leveraging modern synthetic strategies and rigorous analytical validation, researchers can efficiently generate libraries of these compounds for biological screening. The inherent "drug-like" properties of the cyclopentane scaffold, combined with the chemical versatility of the carbohydrazide linker, provide a powerful platform for developing the next generation of therapeutic agents.

References

- Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. (2025).

- Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (n.d.). Journal of Young Pharmacists.

- Cyclopentane Derivatives in Drug Discovery. (n.d.). PharmaBlock.

- Synthesis of natural products containing fully functionalized cyclopentanes. (n.d.).

- Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. (n.d.). International Journal of Chemical and Biological Sciences.

- Cyclopentane synthesis. (n.d.). Organic Chemistry Portal.

- biological activity of novel Cyclopropane-1,2-dicarbohydrazide deriv

- (PDF) Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. (2025).

- Cyclopentane Synthesis. (2005). Baran Lab.

- Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. (2025). PubMed.

- A Comparative Analysis of Cyclobutane and Cyclopentane Analogues in Drug Discovery: Unveiling the Impact of Ring Size on Pharmac. (n.d.). Benchchem.

- Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multisubstituted Cyclopentane Derivatives with Potent Antiinfluenza Activity. (n.d.). Journal of Medicinal Chemistry - ACS Figshare.

- Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorpor

- Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. (n.d.). Green Chemistry (RSC Publishing).

- Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. (2025).

- Chemical properties and biological activities of cyclopentenediones: a review. (n.d.). PubMed.

- The Multifaceted Biological Activities of Cyclopentanone Derivatives: A Technical Guide for Researchers. (n.d.). Benchchem.

- Synthesis and antitumor activity of cyclopentane-fused anthraquinone deriv

- A Review on Synthesis of Carbohydrazide Derivatives. (n.d.). Asian Journal of Green Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 6. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclopentane synthesis [organic-chemistry.org]

- 8. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 9. Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. jyoungpharm.org [jyoungpharm.org]

- 11. researchgate.net [researchgate.net]

- 12. chemicaljournal.org [chemicaljournal.org]

- 13. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. acs.figshare.com [acs.figshare.com]

An In-Depth Technical Guide to Cyclopentanecarbohydrazide (CAS: 3400-07-5) for Advanced Research and Drug Development

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It delves into the core physicochemical properties, synthesis, and strategic applications of Cyclopentanecarbohydrazide, a versatile chemical scaffold with significant potential in modern pharmacology.

Introduction: The Strategic Value of a Bifunctional Scaffold

This compound is a unique molecular entity combining two structurally significant motifs: a conformationally flexible cyclopentane ring and a reactive, pharmacologically active carbohydrazide group. The cyclopentane ring is a prevalent scaffold in numerous natural products and FDA-approved drugs, valued for its ability to orient substituents in precise three-dimensional space and to serve as a bioisostere for other cyclic systems.[1][2] Concurrently, the carbohydrazide functional group is a cornerstone in medicinal chemistry, acting as a versatile linker and a key pharmacophore in compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5]

This guide provides an in-depth analysis of this compound, not merely as a chemical compound, but as a strategic starting point for the synthesis of novel chemical libraries and the development of next-generation therapeutic agents.

Part 1: Core Physicochemical Properties and Molecular Structure

A precise understanding of a molecule's fundamental properties is critical for its application in synthesis and biological screening. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 3400-07-5 | [1] |

| Molecular Formula | C₆H₁₂N₂O | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| IUPAC Name | This compound | |

| Canonical SMILES | C1CC(C1)C(=O)NN | |

| Appearance | Solid (predicted) | |

| Boiling Point | Not available | |

| Melting Point | Not available |

Molecular Structure:

The structure consists of a five-membered aliphatic ring (cyclopentane) covalently bonded to a carbohydrazide moiety (-C(=O)NHNH₂). This bifunctional nature allows for diverse chemical manipulations at either the ring or the hydrazide group.

Part 2: Synthesis and Mechanistic Rationale

The most direct and widely adopted method for the synthesis of carbohydrazides is the hydrazinolysis of a corresponding carboxylic acid ester.[6] This reaction proceeds via a nucleophilic acyl substitution mechanism, which is both high-yielding and operationally simple.

Causality of Experimental Choice: The selection of an ester (e.g., ethyl or methyl cyclopentanecarboxylate) as the starting material is strategic. The ester's carbonyl carbon is sufficiently electrophilic to be attacked by the potent nucleophile, hydrazine, but is generally stable under neutral or slightly basic conditions, preventing unwanted side reactions. Hydrazine (N₂H₄), often used as hydrazine hydrate, is an excellent nucleophile due to the alpha effect—the presence of adjacent lone pairs of electrons enhances its nucleophilicity. Ethanol is a preferred solvent as it readily dissolves both the ester and hydrazine hydrate and has a convenient boiling point for refluxing the reaction to completion.

Visualized Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Hydrazinolysis of Ethyl Cyclopentanecarboxylate

This protocol is a self-validating system. Successful synthesis will result in a solid product with a defined melting point, which can be further characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its structure.

Materials:

-

Ethyl cyclopentanecarboxylate (1.0 eq)

-

Hydrazine hydrate (80-100% solution, 3.0 eq)

-

Ethanol (Absolute)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl cyclopentanecarboxylate (1.0 eq) in absolute ethanol (approx. 10 mL per 1 g of ester).

-

Addition of Hydrazine: To the stirring solution, add hydrazine hydrate (3.0 eq) dropwise at room temperature. The use of an excess of hydrazine ensures the reaction goes to completion.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90°C) using a heating mantle. Maintain reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Then, cool the flask further in an ice bath. The product, being a solid, should precipitate out of the ethanol solution.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of ice-cold ethanol to remove any unreacted starting materials or soluble impurities.

-

Drying: Dry the purified product under vacuum to yield this compound as a crystalline solid.

Part 3: Applications in Research and Drug Development

While specific biological activities of this compound are not extensively documented, its value lies in its role as a versatile building block. Its two key structural features—the cyclopentane scaffold and the carbohydrazide moiety—are independently recognized as "privileged structures" in drug design.[2][7]

The Cyclopentane Scaffold: A Foundation for Specificity

The cyclopentane ring provides a non-planar, conformationally constrained scaffold. This is advantageous in drug design as it can:

-

Orient Substituents: Position other functional groups in a fixed spatial arrangement to optimize interactions with a biological target's binding pocket.[2]

-

Serve as a Bioisostere: Act as a metabolically stable replacement for other rings, such as the furanose ring in nucleoside analogs, leading to improved pharmacokinetic profiles.[1]

-

Occupy Hydrophobic Pockets: The lipophilic nature of the cyclopentane ring is ideal for engaging with hydrophobic regions within enzymes or receptors.[1]

Notable drugs incorporating a cyclopentane ring include the anticancer agent Palbociclib (Ibrance) and the antiplatelet agent Ticagrelor (Brilinta).[1]

The Carbohydrazide Moiety: A Gateway to Diversity

The hydrazide group is a powerful tool for medicinal chemists. It can be readily converted into a vast array of other functional groups and heterocyclic systems, making it an ideal starting point for creating diverse compound libraries.[5] Hydrazide derivatives are known to possess a broad range of biological activities.[3][4]

Key Transformations and Resulting Activities:

-

Hydrazones: Condensation with aldehydes or ketones yields hydrazones, a class of compounds known for anticonvulsant, antimicrobial, and anti-inflammatory activities.[4]

-

1,3,4-Oxadiazoles & 1,3,4-Thiadiazoles: Cyclization reactions can form these five-membered heterocycles, which are present in numerous compounds with anticancer and antifungal properties.

-

Pyrazoles: Reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazole rings, a core structure in drugs like Celecoxib and Rimonabant.[5]

Conceptual Drug Discovery Workflow

This compound is an ideal starting point for a diversity-oriented synthesis approach in a drug discovery campaign.

Caption: Drug discovery workflow using this compound.

Conclusion and Future Outlook

This compound represents more than its constituent parts; it is a strategically designed molecular starting point for innovation in drug discovery. Its synthetic accessibility via robust methods like hydrazinolysis, combined with the proven pharmacological relevance of both the cyclopentane and carbohydrazide motifs, makes it an invaluable tool. Future research should focus on leveraging this scaffold to build and screen diverse chemical libraries against a wide range of therapeutic targets, from infectious diseases to oncology. The inherent potential for facile diversification positions this compound as a key player in the ongoing quest for novel and effective medicines.

References

-

Penn State. New, simple and accessible method creates potency-increasing structure in drugs. [Link]

-

ResearchGate. (PDF) Polyhydroxylated cyclopentane β-amino acids derived from D-mannose and D-galactose: synthesis and protocol for incorporation into peptides. [Link]

-

MDPI. Synthesis of Cyclic Hexapeptides via the Hydrazide Method and Evaluation of Their Antibacterial Activities. [Link]

-

ResearchGate. A New Procedure for Preparation of Carboxylic Acid Hydrazides. [Link]

-

MDPI. Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Carbohydrazide as a Chemical Intermediate: Applications in Pharma and Agriculture. [Link]

-

MDPI. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. [Link]

-

MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. [Link]

-

PubMed. 1,2,4-trisubstituted cyclopentanes as platforms for diversity. [Link]

-

PubMed. A review on biological activities and chemical synthesis of hydrazide derivatives. [Link]

-

PubMed Central. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 4. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]

Theoretical studies on the conformational analysis of Cyclopentanecarbohydrazide

An In-depth Technical Guide to the Theoretical Conformational Analysis of Cyclopentanecarbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a molecule combining the flexible cyclopentane ring with the versatile carbohydrazide moiety, presents a rich conformational landscape with significant implications for its chemical reactivity and biological activity. Understanding the three-dimensional arrangement of this molecule is paramount for applications in drug discovery and materials science, where molecular shape governs intermolecular interactions. This technical guide provides a comprehensive framework for the theoretical conformational analysis of this compound. We delve into the fundamental principles of cyclopentane ring puckering and hydrazide group rotation, outline a robust computational workflow employing Density Functional Theory (DFT), and discuss the interpretation of the resulting conformational data. This guide is intended to equip researchers with the knowledge and protocols necessary to conduct thorough and insightful conformational studies of this and similar molecules.

Introduction: The Significance of Molecular Conformation

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. For flexible molecules like this compound, a multitude of conformations can exist in equilibrium, each with a distinct energy level and population. Identifying the low-energy conformers is crucial as they are the most likely to be biologically active and participate in chemical reactions.

Hydrazide derivatives are recognized as important building blocks in organic synthesis and are present in many medicinally important compounds. The conformational flexibility of the cyclopentane ring, characterized by a phenomenon known as pseudorotation, adds another layer of complexity to the conformational analysis of this compound. A thorough understanding of its conformational preferences is therefore essential for rational drug design and the development of novel materials.

This guide will provide a detailed theoretical framework for elucidating the conformational landscape of this compound, enabling researchers to predict its most stable forms and understand the energetic barriers between them.

Theoretical Foundations

Conformational Isomerism in Cyclopentane

The cyclopentane ring is not planar; it adopts puckered conformations to alleviate torsional strain. The two most commonly discussed conformations are the envelope (C_s symmetry) and the half-chair (C_2 symmetry) . In the absence of substituents, the energy difference between these conformations is very small, leading to a rapid interconversion through a process called pseudorotation, where the pucker appears to rotate around the ring.

However, the presence of a substituent, such as the carbohydrazide group, will influence the potential energy surface, favoring certain puckered conformations over others. The substituent can occupy either an axial or an equatorial-like position, leading to different steric interactions and, consequently, different energy levels.

Rotational Isomerism of the Carbohydrazide Moiety

The carbohydrazide group (-CONHNH₂) also possesses conformational flexibility due to rotation around the C-N and N-N single bonds. The planarity of the amide bond is generally maintained. The relative orientation of the carbonyl group and the terminal amino group will significantly impact the molecule's dipole moment and its ability to form intra- and intermolecular hydrogen bonds.

A Validated Computational Workflow for Conformational Analysis

The following protocol outlines a multi-step computational approach for a comprehensive conformational analysis of this compound. This workflow is designed to be self-validating by starting with a broad, less computationally expensive search and progressively refining the results with higher levels of theory.

Figure 2: Interplay of ring puckering, substituent orientation, and side-chain torsion.

Conclusion: A Roadmap for Conformational Elucidation

This technical guide has provided a comprehensive and scientifically grounded protocol for the theoretical conformational analysis of this compound. By following the proposed multi-step workflow, researchers can systematically explore the conformational landscape of this and other flexible molecules. The insights gained from such studies are invaluable for understanding structure-activity relationships, guiding the design of new drug candidates, and predicting the properties of novel materials. The synergy between robust computational methods and experimental validation remains the cornerstone of modern conformational analysis.

References

- Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. Wiley.

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. [Link]

-

Bax, A., & Grzesiek, S. (1993). Methodological advances in protein NMR. Accounts of Chemical Research, 26(4), 131-138. [Link]

-

Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Pople, J. A. (2016). Gaussian 16, Revision C.01. Gaussian, Inc. [Link]

-

Case, D. A., Ben-Shalom, I. Y., Brozell, S. R., Cerutti, D. S., Cheatham, T. E., III, ... & Kollman, P. A. (2021). AMBER 2020. University of California, San Francisco. [Link]

- Toniolo, C., Valle, G., Crisma, M., Bonora, G. M., Lelj, F., Cristinziano, P. L., ... & Nisato, D. (1990).

-

Mardirossian, N., & Head-Gordon, M. (2017). ωB97X-V: A 10-parameter, range-separated hybrid, generalized gradient approximation density functional with nonlocal correlation, designed by a survival-of-the-fittest strategy. Physical Chemistry Chemical Physics, 19(33), 22172-22194. [Link]

-

Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

-

Ditchfield, R., Hehre, W. J., & Pople, J. A. (1971). Self‐consistent molecular‐orbital methods. IX. An extended Gaussian‐type basis for molecular‐orbital studies of organic molecules. The Journal of Chemical Physics, 54(2), 724-728. [Link]

-

Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum mechanical continuum solvation models. Chemical Reviews, 105(8), 2999-3094. [Link]

-

Greenway, K. T. (2013). Experimental and Theoretical Conformational Analysis: From Atoms to Proteins (Thesis). Simon Fraser University. [Link]

-

Johnson, E. R., Keinan, S., Mori-Sánchez, P., Contreras-García, J., Cohen, A. J., & Yang, W. (2010). Revealing noncovalent interactions. Journal of the American Chemical Society, 132(18), 6498-6506. [Link]

An In-Depth Technical Guide to the Solubility and Stability of Cyclopentanecarbohydrazide for Researchers and Drug Development Professionals

Foreword: Charting the Physicochemical Landscape of a Novel Hydrazide

In the landscape of drug discovery and development, the journey of a new chemical entity from a promising hit to a viable drug candidate is paved with rigorous scientific investigation. Among the most critical early assessments are the determination of a compound's solubility and stability. These fundamental physicochemical properties are not mere data points; they are the bedrock upon which formulation development, pharmacokinetic profiling, and ultimately, therapeutic efficacy are built. This guide is dedicated to providing a comprehensive technical framework for the study of Cyclopentanecarbohydrazide, a molecule of interest within the broader class of hydrazide-containing compounds.

As a Senior Application Scientist, my experience has underscored the necessity of moving beyond rote protocol execution. True scientific integrity lies in understanding the causality behind our experimental choices. This guide is therefore structured not as a rigid template, but as a dynamic exploration of the principles and practices that govern the solubility and stability of a novel hydrazide. We will delve into the "why" behind the "how," offering field-proven insights to empower researchers, scientists, and drug development professionals to design and execute robust, self-validating studies. Every protocol and claim herein is grounded in authoritative sources, ensuring that this document serves as a trustworthy and comprehensive resource for navigating the critical early stages of pharmaceutical development.

This compound: An Introduction to the Molecule

This compound is a chemical entity characterized by a cyclopentane ring linked to a carbohydrazide functional group. Its foundational properties are summarized below:

| Property | Value |

| CAS Number | 3400-07-5 |

| Molecular Formula | C₆H₁₂N₂O |

| Molecular Weight | 128.17 g/mol |

The hydrazide moiety (-CONHNH₂) is a key structural feature, known for its utility as a synthon in the creation of various heterocyclic compounds with potential biological activities.[1] However, this functional group also introduces specific considerations regarding the molecule's physicochemical behavior, particularly its solubility and stability. Understanding these characteristics is paramount for any further development.

The Cornerstone of Preformulation: Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[2] A compound must be in solution to be absorbed and exert its therapeutic effect. Therefore, a thorough understanding of this compound's solubility in a range of relevant solvents is a non-negotiable first step.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two key types of solubility measurements in the context of drug discovery:

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves and stays in solution under specific, often high-throughput, conditions. It is particularly relevant in early discovery to assess if a compound will precipitate in biological assays.[3][4]

-

Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the solid-state material. This value is fundamental for formulation development and for understanding the maximum achievable concentration in a given solvent system.[5]

Selecting the Right Solvent System

The choice of solvents for solubility studies should be guided by the intended application of the data. A well-rounded study will include a variety of solvents with differing polarities and properties.

Table of Common Pharmaceutical Solvents and Their Properties:

| Solvent | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) |

| Water | 10.2 | 80.1 | 100.0 |

| Methanol | 5.1 | 32.7 | 64.7 |

| Ethanol | 4.3 | 24.6 | 78.3 |

| Isopropyl Alcohol | 3.9 | 19.9 | 82.3 |

| Acetonitrile | 5.8 | 37.5 | 81.6 |

| Acetone | 5.1 | 20.7 | 56.3 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | 189.0 |

| Ethyl Acetate | 4.4 | 6.0 | 77.1 |

| Dichloromethane | 3.1 | 8.9 | 39.7 |

| n-Hexane | 0.1 | 1.9 | 68.7 |

Data compiled from various sources.[1][6][7]

Experimental Protocol: Kinetic Solubility Assay

This protocol provides a high-throughput method to assess the kinetic solubility of this compound.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), HPLC grade

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates (polypropylene for compound storage, clear for reading)

-

Nephelometer or UV spectrophotometer plate reader

-

Multichannel pipette

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Plate Setup: Dispense 5 µL of the DMSO stock solution into the wells of a 96-well plate.

-

Buffer Addition: Add 245 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 200 µM.

-

Mixing and Incubation: Mix the contents thoroughly by shaking for 2 minutes. Incubate the plate at room temperature for 2 hours.

-

Measurement:

-

Nephelometry: Measure the light scattering in each well. An increase in scattering compared to a blank (DMSO + PBS) indicates precipitation.

-

UV Spectrophotometry (after filtration): Filter the solutions through a 96-well filter plate to remove any precipitate. Measure the UV absorbance of the filtrate at a predetermined wavelength maximum (λmax) for this compound. Quantify the concentration using a standard curve.

-

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility and is considered the gold standard.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS pH 7.4, 0.1 M HCl, ethanol)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC-UV system

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed.

-

Filtration: Filter the aliquot through a 0.45 µm syringe filter.

-

Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of this compound using a validated stability-indicating HPLC-UV method.

Unveiling the Molecule's Resilience: Stability Studies

Stability testing is a regulatory requirement and a scientific necessity to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[8] For this compound, the stability of the hydrazide functional group is of particular interest.

The Rationale Behind Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing.[9] The primary objectives of these studies are:

-

To identify potential degradation products.

-

To elucidate degradation pathways.

-

To demonstrate the specificity of the analytical method, ensuring it is "stability-indicating."

These studies are mandated by regulatory bodies like the FDA and are described in the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[6][10][11][12]

Experimental Design for Forced Degradation

A comprehensive forced degradation study for this compound should include the following stress conditions:

Workflow for Forced Degradation Studies:

Caption: Workflow for forced degradation studies of this compound.

3.2.1. Hydrolytic Degradation

Hydrazides are susceptible to hydrolysis, which involves the cleavage of the amide bond by water. This process is often catalyzed by acid or base.[4][13]

-

Acidic Conditions: Treat a solution of this compound with 0.1 M HCl at 60°C for a specified time.

-

Basic Conditions: Treat a solution with 0.1 M NaOH at 60°C.

-

Neutral Conditions: Reflux the solution in water.

Expected Products: Hydrolysis of the carbohydrazide would likely yield cyclopentanecarboxylic acid and hydrazine.

3.2.2. Oxidative Degradation

The hydrazide moiety can be susceptible to oxidation.

-

Procedure: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Expected Products: Oxidation of hydrazides can lead to the formation of acyl radicals and potentially further reaction products.[2] The specific degradation products would need to be characterized.

3.2.3. Thermal Degradation

-

Procedure: Expose the solid drug substance to dry heat (e.g., 60-80°C) for an extended period.

3.2.4. Photolytic Degradation

Photostability testing should be conducted according to ICH Q1B guidelines.[3][8][14]

-

Procedure: Expose the drug substance (solid and in solution) to a light source that provides a combination of visible and UV light, with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

Development of a Stability-Indicating Analytical Method

A crucial component of stability studies is a validated analytical method that can separate the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this purpose.

3.3.1. Rationale for HPLC Method Development

Given that this compound is a small, polar molecule, a reversed-phase HPLC method will likely require specific considerations to achieve adequate retention.

Decision Tree for HPLC Method Development:

Caption: Decision tree for developing a stability-indicating HPLC method.

3.3.2. Suggested Starting HPLC Conditions:

-

Column: A C18 column with polar end-capping or a polar-embedded phase to enhance retention of polar analytes.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A shallow gradient starting with a high aqueous content (e.g., 5% B) and gradually increasing the organic content.

-

Detection: UV detection at a suitable wavelength (to be determined by UV scan of this compound).

-

Column Temperature: 30°C

-

Flow Rate: 1.0 mL/min

3.3.3. Method Validation

The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][15][16][17] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including degradation products.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Interpretation and Reporting